molecular formula C10H13NO5 B14656406 4-(4-Nitrophenoxy)butane-1,2-diol CAS No. 40742-23-2

4-(4-Nitrophenoxy)butane-1,2-diol

Cat. No.: B14656406
CAS No.: 40742-23-2
M. Wt: 227.21 g/mol
InChI Key: MBTUVBRWDRJUAA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)butane-1,2-diol is an organic compound characterized by the presence of a nitrophenyl group attached to a butane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)butane-1,2-diol typically involves the reaction of 4-nitrophenol with butane-1,2-diol under specific conditions. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with an alkyl halide derivative of butane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)butane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,2-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl groups.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the diol.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Nitrophenoxy)butane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)butane-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.

    4-(4-Nitrophenoxy)butane-1,2,3-triol: Contains an additional hydroxyl group.

    4-(4-Nitrophenoxy)butane-2,3-diol: Hydroxyl groups are on adjacent carbon atoms.

Properties

CAS No.

40742-23-2

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-(4-nitrophenoxy)butane-1,2-diol

InChI

InChI=1S/C10H13NO5/c12-7-9(13)5-6-16-10-3-1-8(2-4-10)11(14)15/h1-4,9,12-13H,5-7H2

InChI Key

MBTUVBRWDRJUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC(CO)O

Origin of Product

United States

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